molecular formula C12H11NO2S B1316490 Ethyl 5-phenylthiazole-2-carboxylate CAS No. 58333-72-5

Ethyl 5-phenylthiazole-2-carboxylate

Cat. No. B1316490
CAS RN: 58333-72-5
M. Wt: 233.29 g/mol
InChI Key: FWBZHFHLKWUNKL-UHFFFAOYSA-N
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Description

Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. The ethyl group attached to the carboxylate function indicates that it is an ester, while the phenyl group attached to the thiazole ring suggests potential aromatic character and increased molecular complexity.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of various precursors like ethyl acetoacetate, N-bromosuccinimide, thiourea, or its derivatives. For instance, a one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described, which provides good yields from commercially available starting materials under mild conditions . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution of various groups on the thiazole ring, such as phenyl or ethyl groups, can significantly influence the physical and chemical properties of these compounds. For example, the crystal structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, has been determined, showing that it crystallizes in the triclinic space group with specific unit cell parameters . This level of structural detail is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement. For instance, the versatile template 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening with amines and diamines . Additionally, photochemical reactions involving halothiazoles have been studied, leading to the synthesis of ethyl 2-arylthiazole-5-carboxylates with interesting photophysical properties and singlet oxygen activation capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-phenylthiazole-2-carboxylate and related compounds are influenced by their molecular structure. The presence of aromatic groups and the ester functionality can affect solubility, boiling and melting points, and reactivity. The photophysical properties of some thiazole derivatives have been explored, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are essential for potential applications in materials science and organic synthesis.

Scientific Research Applications

Electron Transport System Activity in Soil, Sediment, and Pure Cultures

This review examines developments in measuring electron transport system (ETS) activity, a method that could be relevant for assessing the bioactivity of compounds like Ethyl 5-phenylthiazole-2-carboxylate in environmental samples (Trevors Jt, 1984).

Analytical Methods Used in Determining Antioxidant Activity: A Review

This paper presents critical analysis of tests used to determine antioxidant activity, which might provide methodologies for evaluating the properties of Ethyl 5-phenylthiazole-2-carboxylate if it exhibits antioxidant characteristics (I. Munteanu & C. Apetrei, 2021).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

This review discusses the chemical modification of natural polymers, including esterification, which could be relevant for understanding modifications and applications of Ethyl 5-phenylthiazole-2-carboxylate (D. Campoccia et al., 1998).

Substituted Acyl Thioureas and Acyl Thiosemicarbazides: Synthesis and Biological Activity

This review focuses on the synthesis and biological activity of acyl thioureas and thiosemicarbazides, providing a foundation for understanding the synthesis and potential bioactivities of thiazole derivatives like Ethyl 5-phenylthiazole-2-carboxylate (O. Kholodniak & S. Kovalenko, 2022).

Understanding Biocatalyst Inhibition by Carboxylic Acids

This paper explores how carboxylic acids inhibit microbial growth, which could be pertinent if Ethyl 5-phenylthiazole-2-carboxylate or its degradation products act as inhibitors in biological systems (L. Jarboe et al., 2013).

Safety And Hazards

Ethyl 5-phenylthiazole-2-carboxylate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . The compound is classified under the GHS07 pictogram .

properties

IUPAC Name

ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBZHFHLKWUNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510973
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenylthiazole-2-carboxylate

CAS RN

58333-72-5
Record name Ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

P2S5 (25.5 g, 114.7 mmol) was added to a solution of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate (13.5 g, 57.39 mmol) in dry CHCl3 (150 mL), and the resulting reaction mixture was heated to reflux for 5 h. The reaction mixture was quenched with water and the organic product was extracted with CHCl3. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford ethyl 5-phenylthiazole-2-carboxylate (10 g, yield 75%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.16 (s, 1H), 7.64-7.62 (m, 2H), 7.48-7.39 (m, 3H), 4.53-4.47 (q, J=7.0 Hz, 2H), 1.49-1.45 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H11NO2S: 233.05. found: 234.0 (M+H)+.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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